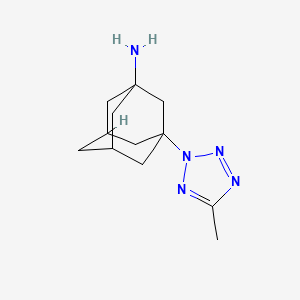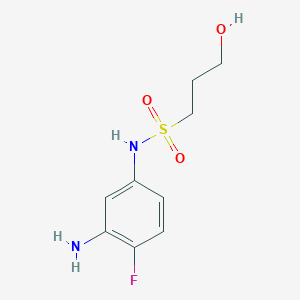
N-(3-bromo-5-fluorobenzyl)cyclopropanamine
Descripción general
Descripción
N-(3-bromo-5-fluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H11BrFN . It has an average mass of 244.103 Da and a monoisotopic mass of 243.005890 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to an amine group that is further connected to a benzyl group. The benzyl group is substituted with bromine and fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be a liquid .Aplicaciones Científicas De Investigación
Metabolic Characteristics in Human Hepatocytes : N-(3-bromo-5-fluorobenzyl)cyclopropanamine undergoes extensive metabolism in human hepatocytes, resulting in various metabolites through processes like hydroxylation, O-demethylation, and glucuronidation. This indicates its potential for drug abuse screening (Kim et al., 2019).
Synthesis of Imaging Probes : This compound has been used in the synthesis of imaging probes like NCQ 115 for positron emission tomography (PET) scanning, highlighting its utility in medical imaging and diagnostics (Halldin et al., 1994).
Intermediate in Drug Synthesis : It serves as an important intermediate in the synthesis of drugs like prasugrel, indicating its role in the pharmaceutical industry (Liao Lun-hui, 2009).
Pharmacological Research : Its derivatives have been studied for their binding properties to receptors like dopamine D2, suggesting its relevance in neuropharmacological research (Hall et al., 1991).
Biodegradation Studies : Studies on the biodegradation of related compounds by bacterial strains like Pseudomonas stutzeri provide insights into environmental impact and degradation pathways (Saikia et al., 2005).
Synthesis of Radiopharmaceuticals : this compound is utilized in the synthesis of radiopharmaceuticals for PET imaging, contributing to cancer research and diagnostics (Mease et al., 2008).
Synthesis of New Chemical Entities : Its use in the synthesis of fluoroheterocyclic ketene aminals and other novel compounds highlights its role in developing new chemical entities for various applications (Li & Smith, 2001).
Role in Airway Disease Models : Research indicates its potential for use in airway disease models, contributing to respiratory medicine (Kuss et al., 2003).
Propiedades
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUZPZXNKWPQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)
![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)



![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)




![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
